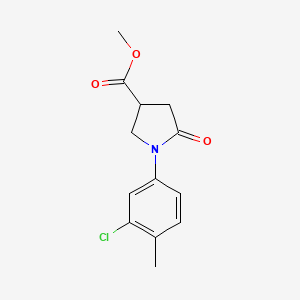

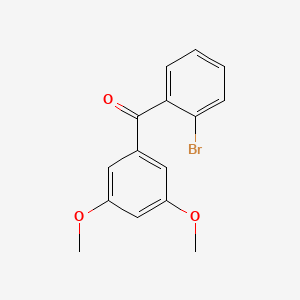

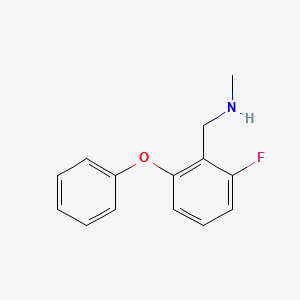

![molecular formula C12H15N3OS B1345300 (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol CAS No. 910037-26-2](/img/structure/B1345300.png)

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol is a derivative of thieno[3,2-d]pyrimidin-4-yl, which is a scaffold found in various pharmacologically active molecules. The thienopyrimidine moiety is known for its presence in compounds with diverse biological activities. The specific structure of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol suggests potential for interaction with biological systems, possibly as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones involves the condensation of substituted thieno[2,3-d]pyrimidin-4-ones with aldehydes under acidic or alkaline conditions . The reaction can yield various products depending on the substituents present on the aldehyde and the reaction conditions. For example, the use of aldehydes with electron-withdrawing groups can lead to the formation of racemates with an asymmetric carbon atom, while electron-donating substituents favor the formation of 9-arylidene derivatives . Although the exact synthesis of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives can be elucidated using spectral data and single crystal X-ray analysis . These techniques allow for the determination of the arrangement of atoms within the molecule and can provide insight into the potential reactivity and interaction with other molecules. The structural features of the thienopyrimidine derivatives are crucial for their biological activity.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions, including electrophilic addition and condensation with aldehydes . The presence of active methylene groups in the molecule can influence the course of the reaction and the nature of the final products. The iodine/methanol mediated rearrangement of related compounds, such as tetraarylpiperidin-4-ones, has been described, leading to the formation of pyrrole derivatives . These reactions can be influenced by the substituents present on the initial compounds and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are not explicitly detailed in the provided papers. However, the solubility, melting point, and stability of these compounds can be inferred from their structural features and functional groups. The presence of a methanol group in (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol suggests potential for hydrogen bonding, which could affect its solubility in various solvents. The pharmacological properties, such as antifungal, antibacterial, and antioxidant activities, have been studied for related compounds, indicating the potential for biological applications .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field : Cancer Research

- Summary of Application : A series of thieno[3,2-d]pyrimidine derivatives, which “(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol” could potentially be a part of, were prepared and evaluated as inhibitors of PI3 kinase p110alpha . This is significant because the PI3K/Akt signaling pathway is often deregulated in a wide variety of tumors .

Eigenschaften

IUPAC Name |

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMVQNYPOJJGNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640412 |

Source

|

| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol | |

CAS RN |

910037-26-2 |

Source

|

| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

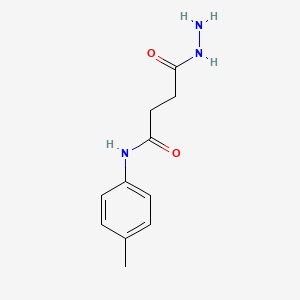

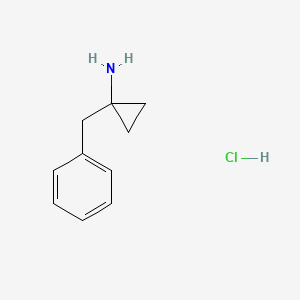

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

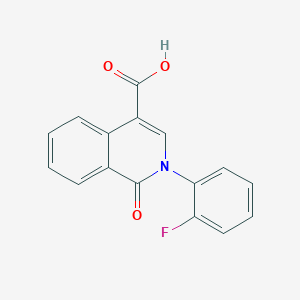

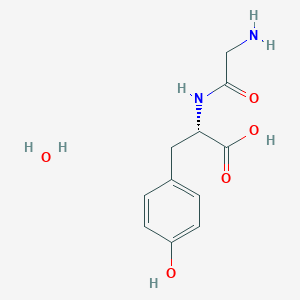

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

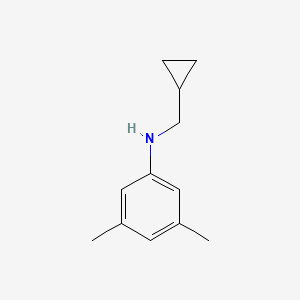

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)